molecular formula C7H12O2 B12983694 2-(2-Hydroxycyclopentyl)acetaldehyde

2-(2-Hydroxycyclopentyl)acetaldehyde

Cat. No.: B12983694
M. Wt: 128.17 g/mol
InChI Key: KKTAJRGQLLFRJJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxycyclopentyl)acetaldehyde is an organic compound that features both an aldehyde and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxycyclopentyl)acetaldehyde can be achieved through several methods. One common approach involves the acetalization of aldehydes with alcohols using photocatalysts under mild conditions . This method is advantageous due to its efficiency and minimal waste generation.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process typically includes the use of catalysts and controlled temperatures to ensure the desired product is obtained with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxycyclopentyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxycyclopentyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclopentyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A ketone with a similar cyclopentane ring structure.

    2-Hydroxycyclopentanone: Similar structure but with a hydroxyl group instead of an aldehyde.

    Cyclopentanol: Contains a hydroxyl group attached to a cyclopentane ring.

Uniqueness

2-(2-Hydroxycyclopentyl)acetaldehyde is unique due to the presence of both an aldehyde and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(2-hydroxycyclopentyl)acetaldehyde

InChI

InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h5-7,9H,1-4H2

InChI Key

KKTAJRGQLLFRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC=O

Origin of Product

United States

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